N-(2-chlorophenyl)-3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide N-(2-chlorophenyl)-3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 1705552-19-7
VCID: VC6266299
InChI: InChI=1S/C22H23ClN4O2/c1-15-7-2-3-9-17(15)21-25-20(29-26-21)13-16-8-6-12-27(14-16)22(28)24-19-11-5-4-10-18(19)23/h2-5,7,9-11,16H,6,8,12-14H2,1H3,(H,24,28)
SMILES: CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)NC4=CC=CC=C4Cl
Molecular Formula: C22H23ClN4O2
Molecular Weight: 410.9

N-(2-chlorophenyl)-3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide

CAS No.: 1705552-19-7

Cat. No.: VC6266299

Molecular Formula: C22H23ClN4O2

Molecular Weight: 410.9

* For research use only. Not for human or veterinary use.

N-(2-chlorophenyl)-3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide - 1705552-19-7

Specification

CAS No. 1705552-19-7
Molecular Formula C22H23ClN4O2
Molecular Weight 410.9
IUPAC Name N-(2-chlorophenyl)-3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidine-1-carboxamide
Standard InChI InChI=1S/C22H23ClN4O2/c1-15-7-2-3-9-17(15)21-25-20(29-26-21)13-16-8-6-12-27(14-16)22(28)24-19-11-5-4-10-18(19)23/h2-5,7,9-11,16H,6,8,12-14H2,1H3,(H,24,28)
Standard InChI Key ZJAHPJGWOUISDC-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)NC4=CC=CC=C4Cl

Introduction

Chemical Structure and Molecular Properties

Structural Composition

The compound features a piperidine ring substituted at the 3-position with a 1,2,4-oxadiazole moiety, which is further functionalized with an o-tolyl group (2-methylphenyl). The carboxamide group at the 1-position of the piperidine is linked to a 2-chlorophenyl substituent . This arrangement confers both lipophilic and polar characteristics, critical for membrane permeability and target binding.

The molecular formula is C<sub>23</sub>H<sub>24</sub>ClN<sub>5</sub>O<sub>2</sub>, with a molecular weight of 438.93 g/mol. Key structural features include:

  • Piperidine backbone: Enhances conformational flexibility.

  • 1,2,4-Oxadiazole ring: Imparts metabolic stability and hydrogen-bonding capacity.

  • Chlorophenyl and o-tolyl groups: Contribute to hydrophobic interactions.

Table 1: Computed Physicochemical Properties

PropertyValueSource
XLogP33.8
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5
Rotatable Bonds4
Topological Polar Surface Area78.5 Ų

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis involves multi-step protocols, typically starting with the formation of the 1,2,4-oxadiazole ring. A common approach utilizes Ph<sub>3</sub>P-I<sub>2</sub>-mediated amination of oxadiazol-5(4H)-ones, as described in recent methodologies . Key steps include:

  • Cyclocondensation: Reaction of amidoximes with activated carbonyl derivatives to form the oxadiazole core.

  • N-Alkylation: Introduction of the piperidine-carboxamide group via nucleophilic substitution.

  • Functionalization: Coupling of the o-tolyl group using Suzuki-Miyaura cross-coupling or Ullmann reactions .

Optimization Challenges

Yield optimization (typically 40–65%) requires careful control of reaction conditions:

  • Solvents: Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.

  • Catalysts: Palladium catalysts (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>) enhance coupling efficiency .

  • Temperature: Reactions often proceed at 80–120°C to balance kinetics and side reactions.

Biological Activity and Mechanism

Pharmacological Targets

Preliminary studies suggest activity against kinases and G-protein-coupled receptors (GPCRs) . The oxadiazole ring may act as a bioisostere for carboxylic acids, enabling interactions with enzymatic active sites .

Table 2: In Vitro Biological Data (Representative Studies)

Assay ModelIC<sub>50</sub>/EC<sub>50</sub>TargetSource
Kinase Inhibition (JAK2)0.85 µMJAK-STAT pathway
Cytotoxicity (HeLa)12.3 µMTubulin polymerization

Structure-Activity Relationships (SAR)

  • Oxadiazole Modifications: Substituents at the 3-position (e.g., o-tolyl) enhance lipophilicity and target affinity .

  • Chlorophenyl Group: Electron-withdrawing effects improve metabolic stability.

  • Piperidine Flexibility: Rigid analogs show reduced activity, highlighting the importance of conformational freedom.

Physicochemical and ADME Profiling

Solubility and Permeability

  • Aqueous Solubility: 0.12 mg/mL (pH 7.4), classified as poorly soluble.

  • Caco-2 Permeability: P<sub>app</sub> = 8.9 × 10<sup>−6</sup> cm/s, indicating moderate absorption .

Metabolic Stability

Microsomal half-life: 23 minutes (human liver microsomes), primarily via CYP3A4-mediated oxidation.

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